molecular formula C10H8N2O4S B14198588 2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate CAS No. 850208-78-5

2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate

Cat. No.: B14198588
CAS No.: 850208-78-5
M. Wt: 252.25 g/mol
InChI Key: ABTWKUUMQVJBHP-UHFFFAOYSA-N
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Description

2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate is a chemical compound with the molecular formula C10H8N2O4S It is known for its unique structure, which includes a diazonium group and a sulfonate group attached to a dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate typically involves the diazotization of 5-amino-3,4-dihydronaphthalene-1-sulfonic acid. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and sodium nitrite is used as the diazotizing agent. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions.

    Coupling Reactions: Reagents include phenols or aromatic amines, and the reactions are usually performed in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.

Major Products

    Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.

    Coupling Reactions: Azo dyes with various colors depending on the coupling component.

    Reduction Reactions: The corresponding amine derivative.

Scientific Research Applications

2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.

    Biology: Employed in biochemical assays and as a labeling reagent for proteins and nucleic acids.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution, coupling, and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-naphthol-4-sulfonate
  • 4-Diazonio-3-sulfo-1-naphthol
  • 2-Diazonio-5-sulfo-1-naphthol

Uniqueness

2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to other diazonium compounds. Its combination of a diazonium group and a sulfonate group makes it particularly useful in azo coupling reactions and as a versatile intermediate in organic synthesis.

Properties

CAS No.

850208-78-5

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

6-diazo-5-oxo-7,8-dihydronaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H8N2O4S/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16/h1-3H,4-5H2,(H,14,15,16)

InChI Key

ABTWKUUMQVJBHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=[N+]=[N-])C(=O)C2=C1C(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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